Sodium 8-(2-hydroxybenzamido)octanoate trihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-(2-hydroxybenzamido)octanoate trihydrate involves several steps:
Starting Material: The process begins with salicylamide, which reacts with ethyl chloroformate to produce an intermediate, 2H-benzo[e][1,3]oxazine-2,4(3H)-dione.
Intermediate Reaction: This intermediate then reacts with 8-bromooctanoic acid ethyl ester.
Hydrolysis: The resulting product undergoes hydrolysis to yield 8-(2-hydroxybenzamido)octanoic acid.
Final Reaction: Finally, 8-(2-hydroxybenzamido)octanoic acid reacts with sodium hydroxide to form Sodium 8-(2-hydroxybenzamido)octanoate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and selectivity. The use of ethyl chloroformate as a reagent significantly increases the reaction yield and reduces byproduct formation, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Sodium 8-(2-hydroxybenzamido)octanoate trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamido derivatives .
Scientific Research Applications
Sodium 8-(2-hydroxybenzamido)octanoate trihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sodium 8-(2-hydroxybenzamido)octanoate trihydrate involves increasing the lipophilicity of macromolecules through non-covalent complexation. This enhances their passive transcellular permeability across the intestinal epithelium, thereby improving their oral absorption . The compound targets specific molecular pathways involved in cell membrane transport and permeability .
Comparison with Similar Compounds
Similar Compounds
Sodium 8-(2-hydroxybenzoyl)amino]octanoate: Similar in structure but differs in its specific functional groups.
Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate: Another related compound with similar absorption-enhancing properties.
Uniqueness
Sodium 8-(2-hydroxybenzamido)octanoate trihydrate stands out due to its high efficacy in promoting the oral absorption of macromolecules. Its unique structure allows for better interaction with cell membranes, making it more effective than other similar compounds .
Properties
Molecular Formula |
C15H26NNaO7 |
---|---|
Molecular Weight |
355.36 g/mol |
IUPAC Name |
sodium;8-[(2-hydroxybenzoyl)amino]octanoate;trihydrate |
InChI |
InChI=1S/C15H21NO4.Na.3H2O/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;;;;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);;3*1H2/q;+1;;;/p-1 |
InChI Key |
FBOGFOGABVXILL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.O.O.O.[Na+] |
Origin of Product |
United States |
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